molecular formula C8H7Cl2NO2 B13506344 1,4-Dichloro-2-(2-nitroethyl)benzene

1,4-Dichloro-2-(2-nitroethyl)benzene

Cat. No.: B13506344
M. Wt: 220.05 g/mol
InChI Key: IYFZXYBSQIXQAV-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzene, featuring two chlorine atoms and a nitroethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(2-nitroethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dichlorobenzene to introduce the nitro group, followed by the addition of an ethyl group through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and alkylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Catalysts such as aluminum chloride are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-2-(2-nitroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(2-nitroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group and chlorine atoms on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

1,4-dichloro-2-(2-nitroethyl)benzene

InChI

InChI=1S/C8H7Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-2,5H,3-4H2

InChI Key

IYFZXYBSQIXQAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC[N+](=O)[O-])Cl

Origin of Product

United States

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